molecular formula C21H24FN5O5S B1665133 APD668 CAS No. 832714-46-2

APD668

カタログ番号: B1665133
CAS番号: 832714-46-2
分子量: 477.5 g/mol
InChIキー: XTRUQJBVQBUKSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

APD668は、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

    置換: この反応は、ある原子または原子団を別の原子または原子団で置換することを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

This compoundには、次のようないくつかの科学研究アプリケーションがあります。

科学的研究の応用

APD668 is a G protein-coupled receptor 119 (GPR119) agonist that has shown promise as a therapeutic agent for metabolic diseases . GPR119 is a rhodopsin-like, class A Gαs-coupled receptor predominantly expressed in pancreatic islet cells and intestinal entero-endocrine cells . Activation of GPR119 stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin-releasing polypeptide (GIP), which are important for regulating glucose metabolism . this compound is a novel, highly potent, and orally active glucose-dependent insulinotropic receptor (GDIR) agonist intended to more efficiently stimulate insulin release by beta cells in response to elevated blood glucose levels and to also avoid hypoglycemia .

Scientific Research Applications of this compound

  • Treatment of Dyslipidemia: this compound has demonstrated the ability to inhibit intestinal triglyceride absorption after an acute fat load in mice . Studies have shown that single-dose administration of this compound increases incretin secretion and enhances total PYY levels in the presence of a fat load in mice .
  • Treatment of Non-Alcoholic Steatohepatitis (NASH): Studies suggest that GPR119 agonists may represent a promising therapeutic strategy for the treatment of NASH . this compound has shown positive effects on hepatic endpoints, such as plasma alanine transaminase (ALT), aspartate transaminase (AST), liver weight, and steatosis, in mice fed a high trans-fat diet .
  • Combination Therapy with DPPIV Inhibitors: Co-administration of this compound with linagliptin, a dipeptidyl peptidase-IV (DPPIV) inhibitor, has shown synergistic effects in improving fat tolerance and increasing plasma active GLP-1 levels in vivo . This combination has also demonstrated a significant decrease in hepatic triglyceride, NAS score, hepatic thiobarbituric acid reactive substances (TBARS), and hepatic tumor necrosis factor-alpha (TNF-α) in NASH mice with diabetes .

Preclinical Studies and Case Examples

  • Oral Fat Tolerance Test: this compound inhibited intestinal triglyceride absorption in mice following an acute fat load. The anti-dyslipidemic action of this compound was reversed in the presence of exendin-3, indicating that its effects are mediated through a GPR119 receptor-dependent mechanism .
  • Tyloxapol-Induced Hyperlipidemia: this compound failed to show anti-dyslipidemic activity in tyloxapol-induced hyperlipidemia in mice, suggesting that its lipid-lowering effects may be specific to certain mechanisms of dyslipidemia .
  • NASH Model with Diabetes: In a murine model of NASH with diabetes, this compound alone reduced plasma glucose and triglyceride levels. The combination of this compound with linagliptin resulted in a more pronounced reduction in these parameters, along with improvements in hepatic steatosis, inflammation, and fibrosis .
  • High Trans-Fat Diet-Induced Steatohepatitis: Oral administration of this compound in mice fed a high trans-fat diet ameliorated hepatic endpoints such as plasma ALT, AST, liver weight, and steatosis . Monotherapy with either this compound or linagliptin reduced the levels of ALT, AST, glucose, cholesterol, and epididymal fat mass, with a more pronounced effect observed upon treatment with the combination of both drugs .

Molecular Mechanisms

  • Ligand Binding and Receptor Activation: this compound binds to the hydrophobic pocket of GPR119, leading to receptor activation . The rigid structural backbone of this compound forms potent interactions with the hydrophobic pocket of GPR119 .
  • G Protein Coupling: Structural analysis has revealed the unique recognition mode of GPR119 to the downstream signaling molecule Gs protein . The activity of the GPR119 receptor is mediated by G proteins that activate adenylate cyclase .

Potential Therapeutic Strategy

作用機序

準備方法

APD668の合成には、特定の反応条件と試薬の使用が含まれます。 詳細な合成経路と工業的生産方法は、パブリックドメインでは容易に入手できません 。一般的に、このような化合物の調製には、重要な中間体の形成、精製プロセス、最終生成物の単離など、複数のステップが含まれます。

生物活性

APD668 is a selective agonist for the G protein-coupled receptor 119 (GPR119), which has emerged as a promising therapeutic target for managing metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

GPR119 is predominantly expressed in pancreatic islet cells and intestinal enteroendocrine cells. Activation of GPR119 by agonists like this compound enhances insulin secretion and promotes incretin hormone release, which plays a crucial role in glucose metabolism. The compound's mechanism involves:

  • Inhibition of Intestinal Triglyceride Absorption : this compound has been shown to inhibit triglyceride absorption during fat loads in murine models, contributing to its anti-dyslipidemic effects .
  • Synergistic Effects with DPPIV Inhibitors : When combined with linagliptin, a DPPIV inhibitor, this compound significantly enhances glucose-dependent insulin secretion and reduces plasma glucose levels more effectively than either agent alone .

Efficacy in Murine Models

A series of studies have evaluated the efficacy of this compound in various murine models. Key findings include:

  • Reduction in Plasma Lipids :
    • This compound alone reduced plasma glucose levels by 39% and triglycerides by 26% in NASH models.
    • The combination with linagliptin resulted in a 52% reduction in plasma glucose and 50% in triglycerides .
  • Impact on Hepatic Parameters :
    • Co-administration with linagliptin led to significant decreases in hepatic triglycerides, NAS scores, and inflammatory markers like TNF-α .
  • Long-term Effects on Fat Tolerance :
    • Chronic administration improved fat tolerance and reduced liver weight and steatosis in high trans-fat diet-fed mice .

Data Table: Summary of Key Findings

StudyModelTreatmentKey Findings
NASHThis compound + LinagliptinPlasma glucose ↓52%, triglycerides ↓50%
High-fat dietThis compound alonePlasma glucose ↓39%, triglycerides ↓26%
Fat tolerance testThis compound + LinagliptinEnhanced GLP-1 levels; improved fat tolerance

Combination Therapy for NASH

A notable case study involved the use of this compound in combination with linagliptin for treating NASH. In this study, researchers observed that the combination therapy not only improved metabolic parameters but also reduced inflammation and oxidative stress markers significantly compared to monotherapy approaches. This suggests that targeting both GPR119 and DPPIV may provide a synergistic effect beneficial for patients with metabolic syndrome.

Future Directions

The ongoing research into this compound highlights its potential as a dual-action therapeutic agent for managing conditions associated with dyslipidemia and insulin resistance. Future studies are expected to explore:

  • Long-term Safety and Efficacy : Clinical trials assessing the long-term impact of this compound on human subjects.
  • Mechanistic Studies : Further elucidation of the pathways through which GPR119 activation influences metabolic health.
  • Combination Therapies : Exploration of other potential combinations with existing diabetes medications.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of APD668, and how does its selectivity for GPR119 influence experimental design in metabolic studies?

this compound is a potent, selective agonist of GPR119, a G protein-coupled receptor implicated in glucose homeostasis and lipid metabolism. Its EC50 values for human (hGPR119: 2.7 nM) and rat (rGPR119: 33 nM) receptors suggest species-specific potency . Researchers should validate target engagement using cAMP assays or β-arrestin recruitment assays, as GPR119 activation triggers downstream signaling via cAMP/PKA pathways. Selectivity studies should include screening against related GPCRs (e.g., GPR120, GPR40) to confirm specificity .

Q. What experimental models are most appropriate for studying this compound’s effects on non-alcoholic steatohepatitis (NASH) and diabetes?

Preclinical models such as high-fat diet (HFD)-induced obese mice or Zucker diabetic fatty (ZDF) rats are widely used. This compound reduces hepatic triglyceride (TG) and cholesterol levels in HFD models, likely via AMPK activation and SREBP-1C inhibition, which suppresses lipogenesis. Researchers should pair histopathological analysis (e.g., liver steatosis scoring) with biochemical assays (e.g., hepatic TG quantification) to validate efficacy .

Q. How does this compound’s CYP2C9 inhibition (Ki = 0.1 μM) impact pharmacokinetic (PK) and drug interaction studies?

this compound’s potent CYP2C9 inhibition necessitates careful assessment of drug-drug interactions. In vitro studies should co-administer this compound with CYP2C9 substrates (e.g., warfarin) to measure metabolic interference. In vivo, researchers must monitor plasma levels of co-administered drugs and adjust dosing regimens to avoid toxicity. Alternative GPR119 agonists without CYP2C9 inhibition (e.g., MBX-2982) may serve as controls .

Advanced Research Questions

Q. How can contradictory findings on this compound’s effects on alcohol intake (increased in rats) and metabolic benefits (e.g., reduced hepatic steatosis) be reconciled?

In male Wistar rats, this compound increased alcohol intake post-injection, contrasting with its therapeutic metabolic effects. Researchers should investigate dose-dependent effects (e.g., 3–30 mg/kg in PK studies) and contextual factors (e.g., stress-induced alcohol consumption vs. metabolic endpoints). Species-specific GPR119 expression patterns in reward circuits (e.g., nucleus accumbens) versus metabolic tissues (liver, pancreas) may explain divergent outcomes .

Q. What methodologies are recommended for studying this compound’s role in modulating the NRF2-ACSL4 axis in Alzheimer’s disease (AD) models?

this compound upregulates NRF2, which suppresses ACSL4-mediated ferroptosis, a key pathway in AD pathology. Researchers should use 5xFAD mice or Aβ-treated neuronal cultures to validate this mechanism. Techniques include:

  • Immunoblotting for NRF2, ACSL4, and ferroptosis markers (e.g., GPX4).
  • Iron staining to quantify neuronal iron accumulation.
  • Behavioral assays (e.g., Morris water maze) to correlate molecular changes with cognitive improvement .

Q. How can researchers address the translational challenges posed by this compound’s hydroxymetabolite accumulation in preclinical species?

this compound’s hydroxymetabolite exhibits prolonged half-life and low receptor activity in humans compared to preclinical models. To mitigate this, use humanized liver mouse models or in vitro hepatocyte systems to simulate human metabolism. Pharmacodynamic (PD) markers (e.g., plasma GLP-1 levels) should be prioritized over PK metrics to assess clinical relevance .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Non-linear regression (e.g., sigmoidal dose-response curves) is essential for EC50 determination. For in vivo studies, mixed-effects models account for inter-individual variability. In alcohol intake experiments, repeated-measures ANOVA can track temporal changes in consumption .

Q. How should researchers validate GPR119 target specificity when using this compound in complex in vivo systems?

Combine genetic knockout (GPR119⁻/⁻) models with this compound treatment to confirm on-target effects. For example, in GPR119-deficient mice, this compound should fail to improve glucose tolerance or reduce hepatic TG. RNA-seq or scRNA-seq can further identify off-target pathways .

Q. Data Contradiction Analysis

Q. Why does this compound reduce hepatic steatosis but not plasma TG levels in HFD models?

this compound primarily inhibits hepatic lipogenesis via AMPK/SREBP-1C without affecting systemic TG synthesis. Researchers should differentiate between hepatic and adipose tissue lipid metabolism using tracer studies (e.g., ¹⁴C-acetate incorporation) to isolate tissue-specific effects .

Q. What experimental factors could explain variability in this compound’s efficacy across different rodent strains?

Strain-specific polymorphisms in GPR119 (e.g., rGPR119 vs. hGPR119) and metabolic baseline differences (e.g., ZDF rats vs. C57BL/6 mice) influence outcomes. Pre-screen models for GPR119 expression levels and use isogenic strains to minimize variability .

特性

IUPAC Name

propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRUQJBVQBUKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025686
Record name Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The GDIR mechanism is glucose dependent: in preclinical studies, GDIR agonists only lowered blood glucose when it rose above normal levels, such as after a meal. Therefore, unlike the glucose-insensitive sulfonylureas, Arena's GDIR agonists are not expected to lower normal fasting blood glucose levels or cause hypoglycemia. In addition, GDIR stimulation has been found to increase the levels and activity of intracellular factors thought to be involved in the preservation of beta cells.
Record name APD668
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

832714-46-2
Record name APD-668
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832714462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APD-668
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC77BCH2AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Toluene (1.6 L) was transferred to a 4 L jacketed reaction vessel fitted with a mechanical stirrer, nitrogen inlet and a temperature probe. 4-Chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine (7) (97.0 g, 0.297 mol) was added with stirring into the reaction vessel under nitrogen, and a slurry was obtained. The carbamate, 4-hydroxy-piperidine-1-carboxylic acid isopropyl ester (5) (66.57 g, 0.356 mol), was added at room temperature. The reactor was cooled to 12° C. and sodium tert-butoxide (37.09 g, 0.386 mol) was added with stirring. The internal temperature gradually increased to 34° C. due to an exotherm. Then the internal temperature was brought down to 23-25° C. The reaction mixture became a thick slurry and was stirred at room temperature for 2.5 h. The precipitate from the reaction mixture was filtered, washed with toluene (250 mL) followed by water (3×500 mL), and vacuum dried overnight at room temperature. The dried solid product was slurried in EtOH (500 mL) at room temperature, filtered, and washed with water (2.5 L) until the filtrate was neutral. The washed solid product was dissolved in refluxing EtOH (1.3 L), and the resulting clear solution was gradually cooled to room temperature. The product (6) crystallized out and was isolated by filtration and dried overnight in a vacuum oven at 40° C., 20 torr to provide 105.5 g of product (6) (74%). HPLC analysis, >99% (purity, by peak area). 1H NMR (Bruker 400 MHz, CDCl3) δ 8.62 (s, 1H, Ar—H), 8.32 (s, 1H, Ar—H), 7.93 (m, 3H, Ar—H), 5.62 (m, 1H, —O—CH—), 4.95 (m, 1H, CH3—CH—CH3), 3.91 (m, 2H, —CH2—), 3.37 (m, 2H, —CH2—), 3.12 (s, 3H, —SO2CH3), 2.09 (m, 2H, —CH2—), 1.87 (m, 2H, —CH2—), 1.27 (d, 6H, J=8 Hz, CH3—CH—CH3); mass spec. (electrospray) m/z 478 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.57 g
Type
reactant
Reaction Step Two
Quantity
37.09 g
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

In a 50 mL round-bottom flask was placed 1-(2-fluoro-4-methanesulfonyl-phenyl)-4-(piperidin-4-yloxy)-1H-pyrazolo[3,4-d]pyrimidine (80 mg, 0.2 mmol) and triethylamine(200 μl). DMF (3 mL) was added to completely dissolve the solid material. The reaction flask was immersed in an ice-bath. Isopropyl chloroformate (1.0M in toluene, 0.22 mL) was added to the solution and the mixture was stirred 2 h under N2 at 0° C. After all of the starting amine was completely converted as indicated by LCMS, the reaction was stopped by quenching with water. The reaction mixture was then concentrated under vacuum and purified by preparative HPLC to give 4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester (Compound A129). 1H NMR (CDCl3, 400 MHz) δ 1.27 (d, 6H), 1.9 (m, 2H), 2.12 (m, 2H), 3.13 (s, 3H), 3.40 (m, 2H), 3.91 (m, 2H), 4.97 (m, 1H), 5.63 (m, 1H), 7.95 (m, 3H), 8.34 (s, 1H), 8.63 (s, 1H). Exact mass calculated for C21H24FN5O5S: 477.15, found 478.2 (MH+).
Name
1-(2-fluoro-4-methanesulfonyl-phenyl)-4-(piperidin-4-yloxy)-1H-pyrazolo[3,4-d]pyrimidine
Quantity
80 mg
Type
reactant
Reaction Step One
[Compound]
Name
triethylamine(200 μl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a 50 mL round-bottom flask was placed 1-(2-fluoro-4-methanesulfonyl-phenyl)-4-(piperidin-4-yloxy)-1H-pyrazolo[3,4-d]pyrimidine (80 mg, 0.2 mmol) and triethylamine (200 μl). DMF (3 mL) was added to completely dissolve the solid material. The reaction flask was immersed in an ice-bath. Isopropyl chloroformate (1.0M in toluene, 0.22 mL) was added to the solution and the mixture was stirred 2 h under N2 at 0° C. After all of the starting amine was completely converted as indicated by LCMS, the reaction was stopped by quenching with water. The reaction mixture was then concentrated under vacuum and purified by preparative HPLC to give 4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester (Compound A129). 1H NMR (CDCl3, 400MHz) δ 1.27 (d, 6H), 1.9 (m, 2H), 2.12 (m, 2H), 3.13 (s, 3H), 3.40 (m, 2H), 3.91 (m, 2H), 4.97 (m, 1H), 5.63 (m, 1H), 7.95 (m, 3H), 8.34 (s, 1H), 8.63 (s, 1H). Exact mass calculated for C21H24FN5O5S: 477.15, found 478.2 (MH+).
Name
1-(2-fluoro-4-methanesulfonyl-phenyl)-4-(piperidin-4-yloxy)-1H-pyrazolo[3,4-d]pyrimidine
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。